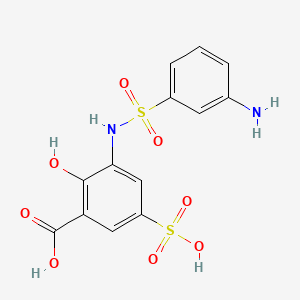
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID is a complex organic compound that features both sulfonyl and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID typically involves multiple steps, starting with the sulfonation of 3-aminobenzene. The process includes:
Sulfonation: 3-aminobenzene is treated with sulfuric acid to introduce the sulfonyl group.
Amination: The sulfonated product is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .
類似化合物との比較
Similar Compounds
Metanilic acid: 3-Aminobenzene-1-sulfonic acid, an isomer with similar sulfonyl and amino groups but lacking the hydroxyl group.
Sulfanilic acid: 4-Aminobenzenesulfonic acid, another isomer with the amino and sulfonyl groups in different positions.
Uniqueness
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its isomers .
特性
CAS番号 |
6201-85-0 |
|---|---|
分子式 |
C13H12N2O8S2 |
分子量 |
388.4 g/mol |
IUPAC名 |
3-[(3-aminophenyl)sulfonylamino]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H12N2O8S2/c14-7-2-1-3-8(4-7)24(19,20)15-11-6-9(25(21,22)23)5-10(12(11)16)13(17)18/h1-6,15-16H,14H2,(H,17,18)(H,21,22,23) |
InChIキー |
LEBFJJSIINAEON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O)N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















